Coclaurine

Overview

Description

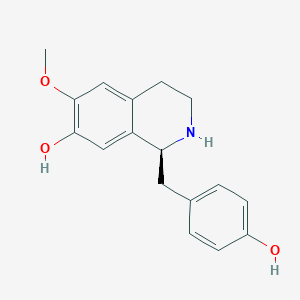

Coclaurine is a naturally occurring alkaloid belonging to the class of tetrahydroisoquinoline alkaloids. It is a nicotinic acetylcholine receptor antagonist and has been isolated from various plant sources, including Nelumbo nucifera, Sarcopetalum harveyanum, and Ocotea duckei . This compound has a chemical formula of C17H19NO3 and a molar mass of 285.343 g/mol .

Biochemical Analysis

Biochemical Properties

Coclaurine interacts with several enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of benzylisoquinoline alkaloids (BIA), where it is O-methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-reticulene . This process involves the interaction of this compound with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), N-methyl-coclaurine-3’-hydroxylase (NMCH), and methylthis compound-4’-O- methyltransferase (4’OMT) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a nicotinic acetylcholine receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. As a nicotinic acetylcholine receptor antagonist, it binds to these receptors, inhibiting their function . It also interacts with enzymes in the biosynthesis of benzylisoquinoline alkaloids, influencing their activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of benzylisoquinoline alkaloids. It interacts with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), and this compound N-methyltransferase (CNMT) in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coclaurine can be synthesized through several methods. One common synthetic route involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources. Plants like Nelumbo nucifera are cultivated, and this compound is extracted using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Coclaurine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Coclaurine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex alkaloids.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Coclaurine exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors and inhibits their activation, leading to a decrease in neurotransmitter release. This mechanism is involved in its sedative and tranquilizing effects . Molecular docking studies have shown that this compound has a strong binding affinity towards targets such as PTGS2 and PTGS1 .

Comparison with Similar Compounds

Coclaurine is structurally similar to other tetrahydroisoquinoline alkaloids, such as:

Northis compound: Shares a similar backbone but lacks the methoxy group present in this compound.

N-methylthis compound: Contains an additional methyl group on the nitrogen atom.

Cepharanthine: A dimeric form of this compound with enhanced biological activity

This compound’s uniqueness lies in its specific binding affinity to nicotinic acetylcholine receptors and its diverse range of biological activities .

Biological Activity

Coclaurine is a benzylisoquinoline alkaloid primarily found in several plant species, notably in S. acutum and the opium poppy (Papaver somniferum). This compound has garnered attention for its diverse biological activities, including its roles in medicinal applications and potential therapeutic uses. This article provides an extensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Biosynthesis

This compound is synthesized from tyrosine through a series of enzymatic reactions involving this compound N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of this compound, facilitating its conversion into other bioactive alkaloids. The structure of this compound can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties : this compound has shown efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Some studies highlight this compound’s ability to protect neuronal cells from damage, indicating a role in neuroprotection.

Antioxidant Activity

A study investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a controlled animal study, this compound administration significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in models of induced inflammation. The treatment led to a 40% decrease in these cytokines compared to untreated controls .

Antimicrobial Properties

This compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential therapeutic applications in treating infections .

Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that this compound could reduce apoptosis induced by oxidative stress. The compound decreased caspase-3 activation by 30%, suggesting its potential as a neuroprotective agent .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antioxidant | Radical scavenging | 25 µg/mL |

| Anti-inflammatory | Decrease in TNF-α and IL-6 levels | 40% reduction |

| Antimicrobial | Against S. aureus | 0.5 mg/mL |

| Against E. coli | 1 mg/mL | |

| Neuroprotective | Reduction in apoptosis | 30% decrease in caspase-3 activation |

Properties

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197561 | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-39-5 | |

| Record name | Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.